molecular formula C17H26O13S-4 B11815104 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate

2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate

Cat. No.: B11815104
M. Wt: 470.4 g/mol
InChI Key: QJZXILINAHUUEP-VKUSEKQFSA-J
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Description

2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate typically involves multiple steps. Starting from simpler organic molecules, the synthesis may include protection and deprotection of functional groups, selective oxidation, and esterification reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ester groups can produce primary alcohols.

Scientific Research Applications

2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s multiple functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate apart from similar compounds is its unique combination of functional groups and stereochemistry. This allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets, making it a versatile tool in scientific research.

Properties

Molecular Formula

C17H26O13S-4

Molecular Weight

470.4 g/mol

IUPAC Name

2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-λ6-sulfanyl]acetate

InChI

InChI=1S/C17H30O13S/c1-8(2)31(4-10(19)20,5-11(21)22,6-12(23)24,7-13(25)26)17-16(29)15(28)14(27)9(3-18)30-17/h8-9,14-18,27-29H,3-7H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/p-4/t9-,14+,15+,16-,17+/m1/s1

InChI Key

QJZXILINAHUUEP-VKUSEKQFSA-J

Isomeric SMILES

CC(C)S(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)S(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])C1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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